molecular formula C7H7ClF5NS B2951896 [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanamine;hydrochloride CAS No. 2418642-51-8

[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanamine;hydrochloride

Cat. No.: B2951896
CAS No.: 2418642-51-8
M. Wt: 267.64
InChI Key: CTAUULJMLABJTJ-UHFFFAOYSA-N
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Description

[5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanamine hydrochloride is a fluorinated thiophene derivative featuring a methanamine group at the 3-position of the thiophene ring and a pentafluoroethyl substituent at the 5-position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name

[5-(1,1,2,2,2-pentafluoroethyl)thiophen-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F5NS.ClH/c8-6(9,7(10,11)12)5-1-4(2-13)3-14-5;/h1,3H,2,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAUULJMLABJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CN)C(C(F)(F)F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF5NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanamine typically involves multiple steps:

  • Thiophene Ring Functionalization: : Starting with the thiophene ring, the pentafluoroethyl group is introduced via a Friedel-Crafts acylation reaction using pentafluoroethyl benzoyl chloride and an aluminum chloride catalyst.

  • Methanamine Introduction: : Next, the functionalized thiophene is subjected to a reductive amination reaction with formaldehyde and ammonia to introduce the methanamine group.

  • Hydrochloride Formation: : Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt, [5-(1,1,2,2,2-Pentafluoroethyl)thiophen-3-yl]methanamine;hydrochloride.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the above synthetic route, optimizing the reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to improve efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, especially at the thiophene ring.

  • Reduction: : Reduction at the amine group can lead to the formation of secondary amines.

  • Substitution: : Electrophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halogenating agents like chlorine or bromine in the presence of Lewis acids.

Major Products

  • Oxidation: : Produces sulfoxides or sulfones.

  • Reduction: : Produces secondary amines or fully reduced thiophene derivatives.

  • Substitution: : Produces halogenated thiophenes.

Scientific Research Applications

Chemistry

  • Organic Synthesis: : Used as an intermediate in the synthesis of more complex molecules.

  • Catalysis: : Serves as a ligand in metal-catalyzed reactions.

Biology

  • Biochemical Probes: : Utilized in studying enzyme activities and protein interactions.

Medicine

  • Drug Development: : Potentially used in the synthesis of pharmaceutical agents due to its unique structural features.

Industry

  • Material Science: : Incorporated into polymers and advanced materials for improved properties.

Mechanism of Action

Molecular Targets and Pathways

The compound's effects stem from its ability to interact with specific biochemical pathways. The pentafluoroethyl group enhances lipophilicity, enabling better membrane permeability and interaction with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Halogenated Thiophene Derivatives
  • (3-Chlorothiophen-2-yl)methanamine Hydrochloride (CAS 643088-03-3) :

    • Substituent: Chlorine at the 3-position of thiophene.
    • Molecular Formula: C₅H₅ClNS·HCl.
    • Key Differences: The chlorine atom introduces electronegativity but lacks the steric bulk and lipophilicity of the pentafluoroethyl group. This may reduce metabolic stability compared to the target compound .
  • (5-Bromobenzo[b]thiophen-3-yl)methanamine HCl (CAS 744985-64-6): Substituent: Bromine on a benzothiophene ring. Bromine’s larger atomic radius may alter steric interactions compared to fluorine .
b. Fluorinated Heterocycles
  • [5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanamine Hydrochloride (CAS 1323536-42-0) :

    • Substituent: Thiophene-oxazole hybrid.
    • Molecular Formula: C₈H₉N₂OS·HCl.
    • Key Differences: The oxazole ring introduces additional hydrogen-bonding sites, which could enhance target affinity but reduce blood-brain barrier penetration compared to the thiophene-only scaffold in the target compound .
  • [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine Hydrochloride (CAS 695199-54-3) :

    • Substituent: Methoxyphenyl-thiadiazole hybrid.
    • Molecular Formula: C₁₀H₁₂ClN₃OS.
    • Key Differences: The thiadiazole ring and methoxy group enhance π-π stacking and solubility, respectively. However, the absence of fluorine reduces electronegativity and metabolic resistance .
c. Complex Fluorinated Scaffolds
  • (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine Hydrochloride (CAS 1097796-68-3): Substituent: Fluorine and methyl groups on a benzofuran ring. Molecular Formula: C₁₀H₁₁FNO·HCl. Key Differences: The benzofuran core increases rigidity and fluorescence properties, which are advantageous in probe design. However, the single fluorine substituent lacks the electron-withdrawing effects of the pentafluoroethyl group .

Physicochemical Properties

Compound Molecular Formula Key Substituents Predicted Lipophilicity (LogP)* Solubility (HCl Salt)
Target Compound C₇H₇F₅NS·HCl Pentafluoroethyl, thiophene High (≈3.5) Moderate in water
(3-Chlorothiophen-2-yl)methanamine HCl C₅H₅ClNS·HCl Chlorine, thiophene Moderate (≈2.0) High
[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine HCl C₁₀H₁₂ClN₃OS Methoxyphenyl, thiadiazole Low (≈1.2) High
(5-Bromobenzo[b]thiophen-3-yl)methanamine HCl C₉H₈BrNS·HCl Bromine, benzothiophene High (≈3.8) Low

*LogP estimated using fragment-based methods.

Key Observations :

  • The pentafluoroethyl group in the target compound significantly increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to less fluorinated analogs.
  • Chlorine and methoxy substituents improve solubility due to polar interactions, whereas bromine and benzothiophene cores prioritize lipophilicity .

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